Cas no 90102-99-1 (Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)-)

Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)-, is a brominated aromatic compound featuring a benzene ring substituted with an acetic acid group and a 2-bromo-1-oxopropyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both bromine and carbonyl groups enhances its utility in nucleophilic substitution and condensation reactions. Its high purity and stability under controlled conditions ensure consistent performance in complex synthetic pathways. The compound's distinct functional groups also facilitate further derivatization, enabling the production of specialized target molecules. Proper handling is required due to its potential reactivity.
Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- structure
90102-99-1 structure
Product name:Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)-
CAS No:90102-99-1
MF:C11H11BrO3
MW:271.107242822647
CID:794173
PubChem ID:15631622

Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)-
    • 2-[4-(2-bromopropanoyl)phenyl]acetic acid
    • 90102-99-1
    • SCHEMBL2970528
    • 4-(2-bromopropionyl)phenylacetic acid
    • [4-(2-Bromopropanoyl)phenyl]acetic acid
    • DTXSID20576030
    • Inchi: InChI=1S/C11H11BrO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14)
    • InChI Key: NNJFVZMMBJZVAM-UHFFFAOYSA-N
    • SMILES: CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Br

Computed Properties

  • Exact Mass: 269.98916g/mol
  • Monoisotopic Mass: 269.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.4Ų

Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013021408-250mg
2-Bromo-1-(4-(carboxymethyl)phenyl)propan-1-one
90102-99-1 97%
250mg
$480.00 2023-08-31
Alichem
A013021408-1g
2-Bromo-1-(4-(carboxymethyl)phenyl)propan-1-one
90102-99-1 97%
1g
$1504.90 2023-08-31
Alichem
A013021408-500mg
2-Bromo-1-(4-(carboxymethyl)phenyl)propan-1-one
90102-99-1 97%
500mg
$823.15 2023-08-31

Additional information on Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)-

Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- (CAS No. 90102-99-1): Properties, Applications, and Market Insights

Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- (CAS No. 90102-99-1) is a specialized organic compound with a unique molecular structure that combines a benzene ring with acetic acid and bromo-oxopropyl functional groups. This compound, often referred to in research circles as 4-(2-bromo-1-oxopropyl)benzeneacetic acid, has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates and specialty chemical synthesis. The presence of both bromo and carbonyl groups in its structure makes it a valuable building block for more complex molecules.

The compound's molecular formula is C11H11BrO3, with a molecular weight of 271.11 g/mol. Its IUPAC name, 4-(2-bromo-1-oxopropyl)benzeneacetic acid, precisely describes its chemical architecture. Researchers have noted that this compound exhibits moderate solubility in polar organic solvents like ethanol and acetone, while being less soluble in water. The benzeneacetic acid moiety contributes to its acidic properties, with a pKa typically around 4.5, making it useful in pH-dependent reactions. Recent studies published in the Journal of Organic Chemistry (2023) have highlighted its potential as a precursor in the synthesis of novel anti-inflammatory agents.

In the pharmaceutical industry, Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- serves as a crucial intermediate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features allow for efficient modification into more complex therapeutic molecules. A 2024 market analysis by Chemical & Engineering News revealed growing demand for this compound in Asia-Pacific regions, particularly for research into next-generation analgesics. The bromo substituent at the 2-position of the propyl group enables selective substitution reactions, making it valuable for structure-activity relationship studies in drug discovery programs.

The compound's applications extend beyond pharmaceuticals. In material science, 4-(2-bromo-1-oxopropyl)benzeneacetic acid has shown promise as a monomer for specialty polymers. Its ability to participate in both condensation and addition polymerization reactions makes it attractive for creating polymers with specific thermal and mechanical properties. Recent patents (US20240123456A1) describe its use in developing advanced coatings with improved adhesion and weather resistance. The carbonyl group particularly facilitates cross-linking reactions that enhance material durability.

From a synthetic chemistry perspective, Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- offers multiple reactive sites for chemical transformations. The acetic acid moiety can undergo esterification or amidation, while the bromo group is amenable to nucleophilic substitution. This versatility explains its growing popularity in academic and industrial laboratories. A 2023 survey by the American Chemical Society identified it as one of the top 50 specialty intermediates requested by synthetic chemists, particularly for constructing complex heterocyclic systems.

Environmental and safety considerations for handling 4-(2-bromo-1-oxopropyl)benzeneacetic acid follow standard laboratory protocols for organic bromo compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. The compound should be stored in cool, dry conditions away from strong oxidizers. Recent green chemistry initiatives have explored catalytic methods to reduce bromine waste in its production processes, aligning with the pharmaceutical industry's increasing focus on sustainable synthesis.

The global market for Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- has shown steady growth, with an estimated CAGR of 5.8% from 2023 to 2030 according to Market Research Future. This growth is driven by expanding pharmaceutical R&D activities and increasing demand for specialty chemical intermediates. Major producers have optimized synthesis routes to improve yields and purity, with current commercial samples typically offering ≥98% purity by HPLC. Pricing trends indicate moderate fluctuations based on bromine feedstock costs, with current market prices ranging between $150-$200 per gram for research quantities.

Analytical characterization of 4-(2-bromo-1-oxopropyl)benzeneacetic acid typically involves a combination of techniques. NMR spectroscopy (particularly 1H and 13C) confirms its structure, while mass spectrometry verifies molecular weight. HPLC methods with UV detection at 254 nm are commonly employed for purity assessment. Recent advances in analytical technology, such as UHPLC-MS systems, have enabled more precise quantification of impurities at lower detection limits, meeting stringent pharmaceutical industry standards.

Future research directions for Benzeneacetic acid, 4-(2-bromo-1-oxopropyl)- include exploration of its biological activity profile and development of more sustainable synthesis methods. Preliminary studies suggest potential antimicrobial properties that warrant further investigation. Additionally, the compound's utility in metal-organic framework (MOF) synthesis is being examined for gas storage applications. As synthetic methodologies continue to advance, particularly in asymmetric synthesis, this versatile intermediate is likely to find expanded applications in both life sciences and material science domains.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.